molecular formula C11H9ClN4O4 B1417952 (S)-(-)-NBD-Pro-COCl CAS No. 159717-68-7

(S)-(-)-NBD-Pro-COCl

Cat. No. B1417952
M. Wt: 296.66 g/mol
InChI Key: XBQYXPYABMCADZ-QMMMGPOBSA-N
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Description

This would typically include the compound’s systematic name, its molecular formula, and its structure.



Synthesis Analysis

This involves understanding the methods used to synthesize the compound, including the starting materials, the reaction conditions, and the yield.



Molecular Structure Analysis

This involves examining the compound’s molecular structure, including its atomic arrangement and any functional groups.



Chemical Reactions Analysis

This involves studying the reactions that the compound undergoes, including its reactivity and the conditions needed for these reactions.



Physical And Chemical Properties Analysis

This involves studying the compound’s physical properties (such as melting point, boiling point, solubility) and chemical properties (such as acidity, basicity, reactivity).


Scientific Research Applications

1. Use in Chromatographic Techniques

(S)-(-)-NBD-Pro-COCl has been utilized as a derivatization reagent in high-performance liquid chromatography (HPLC) for the resolution of enantiomers of alcohols and amines. This application involves reacting (S)-(-)-NBD-Pro-COCl with amino and hydroxyl groups to produce diastereomers that can be resolved through chromatography. This method has proven useful in the analysis of a variety of compounds due to its efficiency in separating enantiomers (Toyo’oka et al., 1994).

2. Insights from Other Research Fields

While specific papers focusing on (S)-(-)-NBD-Pro-COCl in other scientific research applications are limited, insights from various research areas provide context for its potential uses. For example, in fields like physics applied to coal mining and the coal industry, similar chemical compounds are used for various applications, suggesting the potential of (S)-(-)-NBD-Pro-COCl in energy-related research (Daykin & Rumsey, 1975). Additionally, the general importance of scientific research in creating applications and technologies, as discussed by Press (2013), implies that compounds like (S)-(-)-NBD-Pro-COCl could be integral in the development of new technologies and applications in various scientific fields (Press, 2013).

3. Broader Implications in Scientific Research

Research in areas such as statistical analysis, sustainability in bioscience fieldwork, and multidisciplinary collaboration highlight the broader context in which (S)-(-)-NBD-Pro-COCl might be applied. For instance, the use of advanced statistical models in research, as discussed by Littell, Henry, and Ammerman (1998), can be essential in analyzing data obtained from experiments using compounds like (S)-(-)-NBD-Pro-COCl (Littell et al., 1998). Furthermore, the application of sustainability principles in scientific research, as explored by Wright, Ironside, and Gwynn‐Jones (2009), may inform the environmentally responsible use of chemical reagents such as (S)-(-)-NBD-Pro-COCl (Wright et al., 2009).

Safety And Hazards

This involves understanding the safety precautions needed when handling the compound and any hazards associated with it.


Future Directions

This involves looking at current research trends related to the compound and potential areas for future research.


For a specific compound like “(S)-(-)-NBD-Pro-COCl”, you would need to look up these details in scientific literature or databases. If you have access to a university library, they often have subscriptions to scientific journals and databases that you can use. Alternatively, there are free resources like Google Scholar or PubChem where you might be able to find information. Please note that not all compounds will have information available on all of these topics. The amount of information available will depend on how much research has been done on the compound.


properties

IUPAC Name

(2S)-1-(4-nitro-2,1,3-benzoxadiazol-7-yl)pyrrolidine-2-carbonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9ClN4O4/c12-11(17)8-2-1-5-15(8)6-3-4-7(16(18)19)10-9(6)13-20-14-10/h3-4,8H,1-2,5H2/t8-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XBQYXPYABMCADZ-QMMMGPOBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(N(C1)C2=CC=C(C3=NON=C23)[N+](=O)[O-])C(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@H](N(C1)C2=CC=C(C3=NON=C23)[N+](=O)[O-])C(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9ClN4O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40659854
Record name 1-(7-Nitro-2,1,3-benzoxadiazol-4-yl)-L-prolyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40659854
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

296.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(S)-(-)-NBD-Pro-COCl

CAS RN

159717-68-7
Record name 1-(7-Nitro-2,1,3-benzoxadiazol-4-yl)-L-prolyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40659854
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (S)-(-)-NBD-Pro-COCl
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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